molecular formula C20H27P B12091405 Phosphine, octyldiphenyl- CAS No. 6737-43-5

Phosphine, octyldiphenyl-

Cat. No.: B12091405
CAS No.: 6737-43-5
M. Wt: 298.4 g/mol
InChI Key: KEJVUXJFDYXFSK-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Modern Chemical Science

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are a cornerstone of modern chemical science due to their wide-ranging applications across various scientific and industrial fields. These compounds are integral to industrial, agricultural, and medicinal chemistry, owing to their distinct biological and physical properties. Their significance stems from the versatile nature of the phosphorus atom, which can exist in various oxidation states and coordination numbers, leading to a vast library of compounds with tunable properties.

In the realm of materials science, organophosphorus compounds are utilized as flame retardants and plasticizers. In agriculture, they have historically been major components of pesticides and herbicides, such as glyphosate. The field of medicinal chemistry has seen a dramatic increase in the importance of organophosphorus compounds. libretexts.org They are not only fundamental to life's energy processes, as seen with Adenosine Triphosphate (ATP), but are also key components in antiviral drugs like Tenofovir and Adefovir. libretexts.org Furthermore, the development of new phosphorus-containing materials and ligands continues to advance fields like homogeneous and heterogeneous catalysis. mpg.de The synthesis of complex organic molecules containing phosphorus is a major focus of contemporary research, aiming to provide new insights and a solid pool of data for future developments. mpg.de

Strategic Importance of Tertiary Phosphines as Ligands in Catalysis

Tertiary phosphines, compounds with the general formula R₃P, are of paramount strategic importance in the field of catalysis, particularly in homogeneous catalysis. beilstein-journals.org Their utility lies in their role as L-type, neutral, two-electron donor ligands that can coordinate to a wide array of transition metals. beilstein-journals.org This coordination stabilizes the metal center and significantly influences the catalyst's activity, selectivity, and stability. Metal phosphine (B1218219) complexes are often lipophilic, granting them good solubility in organic solvents, which is advantageous for homogeneous catalytic processes. beilstein-journals.org

The true power of tertiary phosphines as ligands is the ability to finely tune their electronic and steric properties by simply altering the three organic substituents (R groups) attached to the phosphorus atom. beilstein-journals.orgrsc.org

Electronic Properties: The electron-donating or electron-withdrawing nature of the R groups modulates the electron density on the phosphorus atom. Electron-rich alkylphosphines are stronger σ-donors compared to electron-poorer arylphosphines or phosphites. tcichemicals.com This electronic tuning is crucial for modulating the reactivity of the metal center, for example, by influencing the rates of oxidative addition and reductive elimination in catalytic cycles. tcichemicals.com

Steric Properties: The size of the R groups dictates the steric bulk around the phosphorus atom, often quantified by the Tolman cone angle. Bulky phosphine ligands can create a specific coordination environment around the metal, which can enhance selectivity, for instance, by favoring the formation of a desired product isomer in reactions like hydroformylation. tcichemicals.com

This ability to systematically modify both steric and electronic parameters allows for the rational design of catalysts for specific applications, including industrially significant processes like hydroformylation and palladium-catalyzed cross-coupling reactions. mpg.dersc.orgmit.edu

Structural Classification and Reactivity Profiles of Alkyl/Aryldiphenylphosphines

Tertiary phosphines can be broadly classified based on the nature of the organic groups attached to the phosphorus atom. A significant class of these ligands are the alkyl/aryldiphenylphosphines, which have the general structure R-PPh₂, where 'R' is an alkyl group and 'Ph' is a phenyl group. The compound "Phosphine, octyldiphenyl-", also known as octyldiphenylphosphine, falls into this category, with an octyl group as the alkyl substituent.

Similar to alkyl halides, phosphines can be classified as primary (RPH₂), secondary (R₂PH), and tertiary (R₃P), based on the number of hydrocarbyl groups attached to the phosphorus atom. libretexts.orglibretexts.orgpatsnap.com Octyldiphenylphosphine is a tertiary phosphine. The reactivity of these compounds is largely dictated by the lone pair of electrons on the phosphorus(III) center, which makes them effective nucleophiles and ligands for transition metals.

Reactivity Profile:

Nucleophilicity: The phosphorus atom in tertiary phosphines readily attacks electrophilic centers. This is a fundamental aspect of their role in organocatalysis.

Oxidation: Tertiary phosphines are susceptible to oxidation, especially in the presence of air, to form the corresponding phosphine oxides (R₃P=O). cnr.it For instance, octyldiphenylphosphine is oxidized to octyldiphenylphosphine oxide. This oxidation can be a drawback, but phosphine oxides can often be reduced back to the parent phosphine. cnr.it

Ligand Substitution: As ligands, they can displace other ligands from a metal complex to form stable metal-phosphine complexes. This is the initial step in many catalytic cycles.

Synthesis: The synthesis of alkyldiphenylphosphines like octyldiphenylphosphine can be achieved through several routes. One common method is the nucleophilic substitution of an alkyl halide (e.g., 1-bromooctane) with a diphenylphosphide anion (e.g., lithium diphenylphosphide). researchgate.net Another modern, atom-efficient approach is the hydrophosphination of an alkene (e.g., 1-octene) with diphenylphosphine (B32561), often using radical or thermal activation. academie-sciences.fr For example, octyldiphenylphosphine borane (B79455) can be synthesized by the microwave-assisted, solvent- and catalyst-free addition of diphenylphosphine borane to 1-octene (B94956), yielding the anti-Markovnikov product. academie-sciences.fr

Octyldiphenylphosphine has been identified as a useful triorganophosphorus ligand in catalytic processes such as the hydroformylation of olefins. google.com Its combination of two aryl groups and one long-chain alkyl group provides a unique balance of electronic and steric properties, making it a valuable tool in the design of homogeneous catalysts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octyl(diphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27P/c1-2-3-4-5-6-13-18-21(19-14-9-7-10-15-19)20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJVUXJFDYXFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450213
Record name Phosphine, octyldiphenyl-
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Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6737-43-5
Record name Octyldiphenylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6737-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine, octyldiphenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Octyldiphenylphosphine

Established Synthetic Pathways for P-C Bond Formation

Classical methods for generating tertiary phosphines have long relied on the reaction of phosphorus halides with organometallic reagents or the alkylation of metal phosphides. These routes are foundational in organophosphorus chemistry.

Synthesis via Lithium-Mediated Cleavage of Triphenylphosphine (B44618) Followed by Alkylation with Organohalides

A well-established route to producing diarylalkylphosphines involves the cleavage of a phosphorus-carbon bond in a readily available triarylphosphine, such as triphenylphosphine, using an alkali metal. The reaction of triphenylphosphine with metallic lithium in a suitable solvent like tetrahydrofuran (B95107) (THF) results in the cleavage of a P-C(aryl) bond to form lithium diphenylphosphide (Ph₂PLi) and phenyllithium. rsc.orgresearchgate.net The mechanism involves a thermodynamic equilibrium between different cleaved radical and anion intermediates. researchgate.net

The resulting lithium diphenylphosphide is a potent nucleophile. It can be readily alkylated by reacting it with an appropriate organohalide. For the synthesis of octyldiphenylphosphine, an octyl halide like 1-bromooctane (B94149) or 1-iodooctane (B127717) is added to the solution of lithium diphenylphosphide. The diphenylphosphide anion displaces the halide in a nucleophilic substitution reaction (Sɴ2) to form the desired P-C bond, yielding octyldiphenylphosphine. rsc.org This two-step sequence provides a reliable method for synthesizing asymmetrically substituted tertiary phosphines from common starting materials. rsc.org

Synthetic Routes Involving One-Pot Procedures for Tertiary Phosphine (B1218219) Formation

One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time and resources. For tertiary phosphines, one-pot procedures often involve the sequential addition of different organometallic reagents to a phosphorus halide precursor. mdpi.com

For instance, a general approach involves starting with a dihalophosphine, such as dichlorophenylphosphine (B166023) (PhPCl₂). In a single reaction vessel, one equivalent of an octyl-Grignard reagent (e.g., octylmagnesium bromide) can be added, followed by the addition of one equivalent of a phenyl-Grignard reagent (phenylmagnesium bromide). However, controlling the selectivity of such sequential additions can be challenging, and these reactions may lead to mixtures of symmetric and asymmetric phosphines, resulting in low yields of the desired mixed product. mdpi.com Factors influencing the outcome include the reactivity of the different Grignard reagents and the potential for competitive reactions, which can complicate purification. mdpi.com

Advanced Approaches to Organophosphorus Compound Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and atom-efficient reactions. In organophosphorus chemistry, this has led to the advancement of hydrophosphination reactions and the direct functionalization of elemental phosphorus.

Radical- and Acid-Catalyzed Hydrophosphination of Unsaturated Substrates

Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond, is a highly atom-economical method for forming P-C bonds. nih.govresearchgate.net The synthesis of octyldiphenylphosphine can be achieved by the hydrophosphination of 1-octene (B94956) with diphenylphosphine (B32561) (Ph₂PH). This reaction can be initiated through several methods. nih.gov

Radical-Catalyzed Hydrophosphination : The reaction can be initiated by free-radical initiators like azobisisobutyronitrile (AIBN) or through photochemical activation with UV light. nih.govwikipedia.org This process typically proceeds via an anti-Markovnikov addition mechanism, where the phosphorus atom adds to the terminal carbon of the alkene. nih.gov The reaction between diphenylphosphine and 1-octene under radical conditions yields the linear octyldiphenylphosphine. academie-sciences.fr This method is analogous to the industrial synthesis of trioctylphosphine (B1581425) from phosphine (PH₃) and 1-octene. nih.gov

Acid-Catalyzed Hydrophosphination : The addition can also be catalyzed by acids. nih.govwikipedia.org This pathway is applicable for alkenes that can form stable carbocation intermediates. wikipedia.org

The choice of catalyst or initiator is crucial as it influences the rate and regioselectivity of the reaction. wikipedia.org Metal-catalyzed hydrophosphination has also become a significant area of research, with catalysts based on nickel, palladium, platinum, and lanthanides offering high selectivity. researchgate.netacs.orgacs.org

Table 1: Representative Conditions for Hydrophosphination of 1-Octene

Phosphine SourceUnsaturated SubstrateInitiator/CatalystConditionsProductYieldReference
Diphenylphosphine Borane (B79455)1-OctenePhotochemical (UV light)Toluene (B28343), 25 minOctyldiphenylphosphine Borane68% academie-sciences.fr
Diphenylphosphine1-OcteneNone (Thermal)Solvent-free, 100°C, 2hOctyldiphenylphosphine98% rsc.org

Direct Functionalization Strategies for White Phosphorus Precursors

The conventional industrial production of organophosphorus compounds begins with the conversion of white phosphorus (P₄) into phosphorus trichloride (B1173362) (PCl₃) using hazardous chlorine gas. tandfonline.comeuropa.eu This process is atom-inefficient and generates significant environmental concerns. oup.com Consequently, the direct functionalization of the P₄ tetrahedron has emerged as a major goal in sustainable chemistry. acs.orgrsc.org

This advanced strategy aims to convert white phosphorus directly into valuable organophosphorus compounds by selectively forming P-C bonds, bypassing the chlorinated intermediates. europa.euacs.org Research in this area involves the use of transition metal complexes and organometallic reagents, such as organolithium compounds, to activate and break apart the stable P₄ molecule. tandfonline.comeuropa.eu While the direct synthesis of octyldiphenylphosphine from P₄ has not been specifically detailed, these developing methodologies represent the frontier of organophosphorus synthesis. oup.com The successful development of catalytic methods for P₄ functionalization would significantly contribute to greener and more sustainable chemical manufacturing. europa.eu

Synthesis of Octyldiphenylphosphine Derivatives

Octyldiphenylphosphine, as a tertiary phosphine, can undergo a variety of reactions, particularly at the electron-rich phosphorus center, to form stable derivatives.

Common derivatives include the corresponding phosphine oxide, sulfide (B99878), and borane adduct.

Octyldiphenylphosphine Oxide : Tertiary phosphines are readily oxidized. The exposure of octyldiphenylphosphine to a mild oxidizing agent, or even air over time, yields octyldiphenylphosphine oxide. thieme-connect.de This derivative is significantly more stable than the parent phosphine due to the high energy of the P=O bond. thieme-connect.de Its synthesis has also been reported starting from triphenylphosphine oxide. nii.ac.jp

Octyldiphenylphosphine Sulfide : The reaction of octyldiphenylphosphine with elemental sulfur (S₈) readily produces octyldiphenylphosphine sulfide. Alternatively, the sulfide can be synthesized via a radical addition of diphenylphosphine sulfide to 1-octene, a reaction that can be initiated by microwave irradiation. thieme-connect.de

Octyldiphenylphosphine Borane : Tertiary phosphines act as Lewis bases and form stable complexes with Lewis acids like borane (BH₃). Octyldiphenylphosphine reacts with a borane source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), to form the air-stable octyldiphenylphosphine borane adduct. academie-sciences.fr This complexation is often used to protect the phosphine from oxidation during synthesis or purification. rsc.org

Table 2: Synthesis of Common Octyldiphenylphosphine Derivatives

Starting MaterialReagentProductReference
OctyldiphenylphosphineAir (O₂) or other oxidizing agentsOctyldiphenylphosphine Oxide thieme-connect.de
OctyldiphenylphosphineSulfur (S₈)Octyldiphenylphosphine Sulfide thieme-connect.de
OctyldiphenylphosphineBorane (BH₃·THF)Octyldiphenylphosphine Borane academie-sciences.fr

Compound Index

Preparations of Octyldiphenylphosphine Oxide

The synthesis of octyldiphenylphosphine oxide can be achieved through several methods, primarily involving the reaction of a phosphorus-containing precursor with an octyl source or the oxidation of the corresponding phosphine.

One highly efficient method involves the radical addition of diphenylphosphine oxide to 1-octene. This reaction proceeds with high yield and provides a direct route to the target molecule. A study has reported the synthesis of octyldiphenylphosphine oxide in a near-quantitative 99% yield. nii.ac.jp The product was characterized by ¹H NMR spectroscopy, confirming its structure. nii.ac.jp

Another approach involves the hydrophosphinylation of alkynes. For instance, the reaction of diphenylphosphine oxide with 1-octyne, catalyzed by a rhodium complex such as (Ph₃P)₃RhCl, can yield (E)-oct-1-en-1-yldiphenylphosphine oxide. thieme-connect.com This unsaturated phosphine oxide can then be hydrogenated to afford octyldiphenylphosphine oxide.

Furthermore, the Grignard reaction provides a classic and versatile route to phosphine oxides. This method would involve the reaction of chlorodiphenylphosphine (B86185) with an octylmagnesium halide (e.g., octylmagnesium bromide), followed by an oxidative workup. While a specific procedure for octyldiphenylphosphine oxide via this route was not detailed in the reviewed literature, it remains a viable and well-established synthetic strategy in organophosphorus chemistry. nih.govscribd.comw2bchemicals.comscribd.com

The table below summarizes a selection of synthetic methods for octyldiphenylphosphine oxide and related compounds based on literature findings.

Starting MaterialsReagents and ConditionsProductYieldReference
Diphenylphosphine oxide, 1-OcteneRadical initiator (e.g., AIBN), heatOctyldiphenylphosphine oxide99% nii.ac.jp
Diphenylphosphine oxide, 1-Octyne(Ph₃P)₃RhCl, Toluene, 40 °C, 16 h(E)-Oct-1-en-1-yldiphenylphosphine oxide69% thieme-connect.com
Chlorodiphenylphosphine, Octylmagnesium bromideDiethyl ether or THF, followed by oxidative workupOctyldiphenylphosphine oxideN/A nih.gov

Synthesis of Octyl(diphenyl)phosphine Sulfide

The synthesis of octyl(diphenyl)phosphine sulfide typically proceeds via the sulfurization of the corresponding phosphine, octyldiphenylphosphine. This is a common and generally high-yielding reaction in organophosphorus chemistry.

First, octyldiphenylphosphine must be prepared. A common method for this is the reduction of octyldiphenylphosphine oxide. Various reducing agents can be employed for this purpose, such as silanes (e.g., trichlorosilane) or other specialized reagents known to deoxygenate phosphine oxides. organic-chemistry.org

Once octyldiphenylphosphine is obtained, it can be readily converted to the corresponding sulfide by reaction with elemental sulfur. This reaction is typically carried out in a suitable solvent, such as toluene or dichloromethane, and often proceeds smoothly at room temperature or with gentle heating. The reaction is generally clean and provides the desired phosphine sulfide in high yield. mdpi.com

An alternative, though less direct, route to octyl(diphenyl)phosphine sulfide involves the reaction of diphenylphosphine sulfide with an octyl halide. However, this method may be less efficient than the sulfurization of the pre-formed phosphine.

The table below outlines the proposed synthetic sequence for octyl(diphenyl)phosphine sulfide.

Starting MaterialsReagents and ConditionsProductYieldReference
Octyldiphenylphosphine oxideReducing agent (e.g., Trichlorosilane)OctyldiphenylphosphineN/A organic-chemistry.org
Octyldiphenylphosphine, Elemental Sulfur (S₈)Solvent (e.g., Toluene), room temperature or gentle heatingOctyl(diphenyl)phosphine sulfideHigh mdpi.com

Catalytic Applications of Octyldiphenylphosphine and Its Metal Complexes

Homogeneous Catalysis

Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, is an atom-economical method for forming phosphorus-carbon bonds, which are crucial in materials science, biology, and catalysis. nsf.govwikipedia.org Transition metal-catalyzed hydrophosphination has been extensively researched, with a focus on primary (RPH₂) and secondary (R₂PH) phosphines. wikipedia.org

A notable advancement in this field is the use of zirconium complexes as catalysts for the hydrophosphination of alkenes. mdpi.com Research has shown that irradiating zirconium-catalyzed hydrophosphination reactions with UV or visible light can significantly enhance the reaction rate and expand the range of compatible substrates compared to reactions conducted in ambient light or darkness. researchgate.netuvm.edu This photocatalytic effect is believed to stem from a photoexcitation process that promotes the insertion of the alkene into the zirconium-phosphorus bond. researchgate.netmdpi.com Computational and spectroscopic data suggest that this excitation involves a ligand-to-metal charge transfer (LMCT) from the phosphorus atom to the d-orbitals of the zirconium center, weakening the Zr-P bond and facilitating substrate insertion. researchgate.netuvm.edumdpi.com

While this photolytic method has proven effective for various phosphines, the direct application of octyldiphenylphosphine as the primary phosphine (B1218219) source in these specific zirconium-catalyzed systems is not extensively documented in the scientific literature. Its more prominent role has been observed in mechanistic investigations of related pathways in other catalytic transformations.

The substrate scope for zirconium-catalyzed photocatalytic hydrophosphination is broad, encompassing previously inert unactivated alkenes. researchgate.net Under photolysis, quantitative conversions of alkenes to secondary phosphines can be achieved at ambient temperatures in short reaction times. researchgate.net The efficiency and applicability of hydrophosphination catalysis are often limited by factors such as catalyst sensitivity, ease of preparation, and substrate scope. uvm.edu Photocatalytic approaches with earth-abundant metals and improved ligands aim to address these challenges. mdpi.comuvm.edu Although octyldiphenylphosphine is a tertiary phosphine and lacks the P-H bond necessary to be a substrate in hydrophosphination, its utility has been demonstrated in probing the possibility of such reaction pathways within other catalytic cycles.

Olefin isomerization, the migration of a carbon-carbon double bond within a molecule, is a fundamental transformation in organic synthesis, providing access to thermodynamically more stable internal olefins from terminal ones. nih.govorganic-chemistry.org This process is critical in the production of commodity chemicals and fine chemical intermediates. ingentaconnect.com

The specific compound 1-octyldiphenylphosphine has been employed as a key additive in mechanistic studies of olefin isomerization. In research on a cobalt-diphosphine catalytic system for the isomerization of 1-hexadecene, scientists considered a reversible cobalt-catalyzed hydrophosphination as a possible reaction pathway. ingentaconnect.com To test this hypothesis, 1-octyldiphenylphosphine was introduced into the reaction instead of diphenylphosphine (B32561) (Ph₂PH). ingentaconnect.com

The rationale was that if a reversible hydrophosphination mechanism were active, the addition of 1-octyldiphenylphosphine to the alkene substrate (1-hexadecene) would lead to the formation of specific byproducts: 1-octene (B94956) and/or (Z)-2-octene . However, the experimental results showed that these compounds were not detected in the product mixture. ingentaconnect.com This finding effectively ruled out the reversible hydrophosphination pathway as part of the alkene isomerization process in this specific cobalt-catalyzed system. ingentaconnect.com

Table 1: Mechanistic Experiment Using 1-Octyldiphenylphosphine
Catalytic SystemSubstrateMechanistic Probe (Additive)Hypothesized PathwayExpected ProductsObserved ResultConclusion
Cobalt-diphosphine1-Hexadecene1-OctyldiphenylphosphineReversible Hydrophosphination1-Octene and/or (Z)-2-octeneNot Observed ingentaconnect.comReversible hydrophosphination pathway is not operative. ingentaconnect.com

With the reversible hydrophosphination mechanism ruled out by the experiment involving octyldiphenylphosphine, attention turned to other established pathways for transition-metal-catalyzed olefin isomerization. ingentaconnect.com Two of the most common mechanisms are the metal-hydride insertion-elimination pathway and the π-allyl pathway. ingentaconnect.comresearchgate.net

Metal-Hydride Insertion-Elimination: This pathway typically involves the insertion of an alkene into a metal-hydride (M-H) bond to form a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon atom regenerates the alkene with the double bond in a new position and reforms the metal-hydride catalyst. nih.govchemrxiv.org This process is generally intermolecular. ingentaconnect.com

π-Allyl Mechanism: In this pathway, the catalyst abstracts a hydrogen atom from an allylic position of the olefin, forming a π-allyl metal hydride intermediate. The re-addition of the hydrogen to the opposite end of the allyl system results in the isomerized olefin. ingentaconnect.com This mechanism is typically an intramolecular process. ingentaconnect.com

The conclusive results from the study using octyldiphenylphosphine helped direct the mechanistic investigation for the cobalt-diphosphine system toward these alternative, more likely pathways. ingentaconnect.com

Additive Role in Cobalt-Diphosphine Catalytic Systems

Relevance in Cross-Coupling Methodologies with Transition Metals

Octyldiphenylphosphine, as a specific triorganophosphine ligand, plays a role in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grlibretexts.org The utility of phosphine ligands like octyldiphenylphosphine stems from their ability to act as soft σ-donating ligands, which stabilize the transition metal complexes and modulate their reactivity and selectivity.

The electronic and steric properties of phosphine ligands are crucial for the efficiency of the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. libretexts.org Electron-rich phosphines enhance the rate of oxidative addition, while bulky phosphines can facilitate reductive elimination. While trialkylphosphines like tri-tert-butylphosphine (B79228) and tricyclohexylphosphine (B42057) are known for their high electron density and bulk, which is beneficial for coupling unreactive substrates like aryl chlorides, octyldiphenylphosphine offers a different combination of steric and electronic effects.

Transition metal catalysts, predominantly based on palladium, are central to these methodologies. eie.gr The specific choice of phosphine ligand can significantly influence the outcome of reactions such as the Suzuki-Miyaura, Heck, Negishi, and Sonogashira couplings. eie.grumb.edu For instance, in the Suzuki coupling, a base is used to activate the organoboron reagent to facilitate transmetalation to the palladium center. umb.edu The nature of the phosphine ligand on the palladium complex influences the efficiency of this transfer and subsequent steps.

The table below provides a general overview of common cross-coupling reactions where phosphine ligands are essential.

| Interactive Data Table: Common Cross-Coupling Reactions | | :--- | :--- | :--- | :--- | | Reaction Name | Coupling Partners | Typical Catalyst | General Product | | Suzuki-Miyaura | Organoboron Reagent + Organohalide | Pd complex | Biaryl, etc. | | Mizoroki-Heck | Alkene + Organohalide | Pd complex | Substituted Alkene | | Negishi | Organozinc Reagent + Organohalide | Pd or Ni complex | Various C-C bonds | | Sonogashira | Terminal Alkyne + Organohalide | Pd/Cu complex | Alkynylarene | | Kumada | Grignard Reagent + Organohalide | Pd or Ni complex | Biaryl, Styrene |

Application in Hydrophosphinylation and Hydrophosphorylation Reactions (using phosphine oxides)

Octyldiphenylphosphine and its corresponding oxide are relevant in the context of hydrophosphinylation and hydrophosphorylation reactions. These reactions involve the addition of a P-H bond across a carbon-carbon multiple bond, providing an atom-economical route to form P-C bonds. nii.ac.jpwikipedia.org

Hydrophosphinylation: This reaction adds a phosphine to an unsaturated bond. While free-radical initiated hydrophosphination is a common method for preparing compounds like trioctylphosphine (B1581425) from 1-octene and phosphine, catalytic methods offer greater control. wikipedia.org Early transition metals and lanthanide complexes can catalyze the hydrophosphination of alkenes and alkynes. wikipedia.org For instance, photolysis has been shown to enhance the catalytic activity of zirconium complexes in hydrophosphination reactions, allowing for the conversion of unactivated alkenes. researchgate.net

Hydrophosphorylation: This process involves the addition of H-phosphine oxides, H-phosphinates, or H-phosphonates to unsaturated C-C bonds. nii.ac.jp Octyldiphenylphosphine oxide has been synthesized through the hydrophosphinylation of unactivated alkenes. rsc.orgrsc.org For example, the visible light-induced hydrophosphinylation of 1-octene with diphenylphosphine oxide can produce octyldiphenylphosphine oxide. rsc.org Metal-catalyzed hydrophosphorylation, particularly with palladium, has been studied extensively. nii.ac.jp The reaction mechanism can be complex, with the potential for both Markovnikov and anti-Markovnikov addition depending on the specific catalyst and substrates used. nii.ac.jpnih.gov Copper catalysts have also been employed for the stereo- and regioselective hydrophosphorylation of terminal alkynes. rsc.orgsemanticscholar.org

The following table summarizes the yields of octyldiphenylphosphine oxide obtained under specific hydrophosphinylation conditions.

| Interactive Data Table: Synthesis of Octyldiphenylphosphine Oxide | | :--- | :--- | :--- | :--- | :--- | | Reactants | Catalyst/Initiator | Conditions | Yield | Reference | | 1-Octene, Diphenylphosphine oxide | Salicylaldehyde | Visible light (blue LED), K₃PO₄, overnight | 83% | rsc.org | | 1-Octene, Diphenylphosphine oxide | Not specified | Flash column chromatography | Not specified | rsc.org | | 1-Octyne, Diphenylphosphine oxide | High-pressure Hg lamp | i-PrOH, 4h | 48% (as octyldiphenylphosphine oxide) | nii.ac.jp |

Mechanistic Investigations in Catalysis

Understanding the detailed mechanism of a catalytic reaction is crucial for optimizing the process and designing new, more efficient catalysts. numberanalytics.com This involves studying the kinetics of the reaction, elucidating the reaction pathway, and identifying the key species involved in the catalytic cycle. numberanalytics.comnih.gov

Deuterium (B1214612) Labeling Experiments for Mechanistic Elucidation

Deuterium labeling is a powerful technique used to trace the path of hydrogen atoms throughout a reaction mechanism. nih.gov By replacing specific hydrogen atoms with deuterium, chemists can gain insights into bond-breaking and bond-forming steps. researchgate.net For example, in palladium-catalyzed hydrophosphinylation, deuterium labeling experiments can help to elucidate the mechanism. researchgate.net Such studies, combined with computational methods, have revealed that migratory insertion can be the enantio-determining step, with noncovalent interactions like hydrogen bonding playing a crucial role. researchgate.net These experiments are instrumental in distinguishing between different proposed mechanistic pathways. researchgate.net

Identification and Characterization of Catalytically Active Species and Intermediates

Identifying and characterizing the catalytically active species and any reaction intermediates is a primary goal of mechanistic studies in catalysis. imdea.orgnih.gov The catalytically active species is the specific form of the catalyst that directly participates in the catalytic cycle. numberanalytics.comcatalysis.blog Intermediates are transient species that are formed in one step of the catalytic cycle and consumed in a subsequent step. nih.gov

Various spectroscopic techniques are employed to identify and characterize these species. For instance, infrared (IR) spectroscopy is a powerful tool for identifying adsorbed intermediates on catalyst surfaces. rsc.org In the context of enantioselective C(sp3)–H functionalization, radical intermediates have been identified. nih.gov The identification of these transient species is critical for a complete understanding of the catalytic mechanism. nih.gov In heterogeneous catalysis, identifying the active sites on the catalyst's surface is key to understanding its activity. nih.govnih.gov

In transition metal catalysis, the active species is often a specific oxidation state of the metal complex. For example, in many cross-coupling reactions, a Pd(0) species is the active catalyst that undergoes oxidative addition with an organohalide. libretexts.orgumb.edu The characterization of such species, even if they are short-lived, provides invaluable information for optimizing the catalytic system. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical methods are powerful tools for dissecting the electronic environment of molecules like octyldiphenylphosphine, offering insights into their bonding and reactivity. mdpi.com These computational approaches allow for a detailed characterization of the orbitals and electronic properties that govern the behavior of the phosphine (B1218219) ligand.

Characterization of Phosphorus Lone Pair Electronic Properties

The reactivity of phosphine ligands is largely dictated by the properties of the phosphorus lone pair of electrons. quora.comrsc.org This lone pair is responsible for the σ-donation to a metal center, a fundamental interaction in the formation of metal-phosphine complexes. quora.comyoutube.com The electronic nature of the substituents on the phosphorus atom significantly influences the electron-donating ability of the lone pair. libretexts.org

In octyldiphenylphosphine, the phosphorus atom is bonded to one alkyl group (octyl) and two aryl groups (phenyl). Alkyl groups are generally considered to be better σ-donors compared to aryl groups. quora.com This is attributed to the higher electronegativity of the sp² hybridized carbon atoms in the phenyl rings compared to the sp³ hybridized carbons of the octyl chain, which results in the lone pair being more available for donation in the presence of the alkyl group. quora.comlibretexts.org

Computational methods such as the analysis of molecular electrostatic potentials (MESPs) can be used to quantify the electron-donating capacity of the phosphine. scispace.com For a series of phosphine ligands, these calculations can provide a comparative measure of their σ-donating strength.

Table 1: Illustrative Comparison of Electronic Properties of Phosphine Ligands

LigandSubstituentsExpected σ-Donating Abilityπ-Accepting Ability
Trimethylphosphine3 Alkyl groupsStrongWeak
Octyldiphenylphosphine 1 Alkyl, 2 Aryl groups Moderate Moderate
Triphenylphosphine (B44618)3 Aryl groupsWeakerStronger

This table presents a qualitative comparison based on general principles of phosphine electronics. Specific computational data for octyldiphenylphosphine is not available.

Charge Transfer Processes within Metal-Phosphine Complexes

Upon coordination to a metal center, phosphine ligands engage in two primary types of bonding interactions: σ-donation from the phosphorus lone pair to an empty metal orbital, and π-backbonding from a filled metal d-orbital to an empty σ* anti-bonding orbital of the phosphine ligand. quora.comyoutube.comwikipedia.org This synergistic bonding model is crucial for understanding the stability and reactivity of metal-phosphine complexes. quora.com

The extent of charge transfer in these processes can be analyzed using quantum chemical calculations. rsc.org For instance, Natural Bond Orbital (NBO) analysis can quantify the occupancy of the interacting orbitals and the magnitude of the charge transfer. In metal complexes of octyldiphenylphosphine, the presence of both alkyl and aryl substituents would lead to a balance of σ-donation and π-acceptance. The phenyl groups, with their π-system, can participate more effectively in π-backbonding compared to the saturated octyl group. quora.com

Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) are key electronic transitions in these complexes. researchgate.netchemistryviews.org Computational studies can predict the energies of these transitions, which are often correlated with the catalytic activity of the complex. researchgate.net

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions, particularly in the realm of organometallic catalysis where phosphine ligands are ubiquitous. db-thueringen.deresearchgate.networktribe.comacs.org

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method to map out the potential energy surfaces of chemical reactions. db-thueringen.deresearchgate.netacs.org By calculating the energies of reactants, products, intermediates, and transition states, DFT allows researchers to identify the most likely reaction pathways. mdpi.com

For reactions catalyzed by metal complexes of octyldiphenylphosphine, DFT could be employed to study various elementary steps such as oxidative addition, reductive elimination, and migratory insertion. researchgate.networktribe.com These calculations can provide insights into the activation barriers of each step, helping to identify the rate-determining step of a catalytic cycle. For example, in nickel-catalyzed decarbonylation reactions, DFT studies have shown that the electronic effect of the phosphine ligand plays a dominant role. researchgate.net

Computational Insights into Catalyst Activation and Substrate Reactivity

Computational modeling provides valuable insights into the initial stages of a catalytic cycle, namely catalyst activation. db-thueringen.de This often involves the dissociation of a ligand to create a vacant coordination site, a process that can be modeled using DFT to determine the associated energy changes. worktribe.com The steric and electronic properties of the phosphine ligand, such as octyldiphenylphosphine, would significantly influence the ease of this activation step.

Furthermore, computational methods can be used to understand how the catalyst interacts with the substrate. db-thueringen.de By modeling the binding of the substrate to the metal center and the subsequent transformations, researchers can gain a deeper understanding of the factors controlling substrate reactivity and selectivity. For instance, studies on nickel-catalyzed cross-coupling reactions have utilized DFT to rationalize the chemoselectivity of C-O versus C-Cl bond activation, highlighting the crucial role of the phosphine ligand. nih.gov

Predictive Modeling of Reactivity and Selectivity in Organic Transformations

A major goal of computational chemistry is to develop models that can predict the outcome of a reaction without the need for extensive experimental work. digitellinc.com This is particularly valuable in the context of ligand design for catalysis.

Quantitative Structure-Activity Relationship (QSAR) models and machine learning approaches are increasingly being used to correlate the structural and electronic properties of phosphine ligands with their performance in catalytic reactions. digitellinc.comucla.eduresearchgate.net These models are built upon descriptors that quantify the steric and electronic characteristics of the ligands. scispace.comacs.org

For a ligand like octyldiphenylphosphine, relevant descriptors would include its cone angle (a measure of steric bulk), its Tolman electronic parameter (a measure of electron-donating ability derived from the CO stretching frequency of a reference metal carbonyl complex), and various quantum chemically derived properties. libretexts.orgwikipedia.org By training a model on a dataset of reactions with various phosphine ligands, it becomes possible to predict the reactivity and selectivity that would be achieved with a new ligand like octyldiphenylphosphine. digitellinc.comucla.edu Recent work has demonstrated the power of machine learning, using large databases of phosphine ligand descriptors, to accelerate the identification of optimal ligands for specific reactions. digitellinc.comnih.gov

Table 2: Key Descriptors for Predictive Modeling of Phosphine Ligands

DescriptorProperty MeasuredRelevance to Octyldiphenylphosphine
Tolman Cone Angle (θ) Steric BulkThe combination of a flexible octyl chain and two phenyl groups would result in a moderate to large cone angle.
Tolman Electronic Parameter (ν) σ-Donating AbilityThe presence of one alkyl and two aryl groups would place its electronic parameter between that of trialkyl- and triarylphosphines.
Percent Buried Volume (%Vbur) Steric Hindrance at the Metal CenterProvides a more refined measure of the steric environment created by the ligand around the metal. eurekalert.org
HOMO/LUMO Energies Electronic PropertiesThe energy of the Highest Occupied Molecular Orbital (HOMO) relates to the σ-donating ability, while the Lowest Unoccupied Molecular Orbital (LUMO) relates to the π-accepting ability.

This table outlines key parameters used in predictive modeling. The values for octyldiphenylphosphine would need to be determined computationally.

Advanced Research Perspectives and Future Directions

Design and Synthesis of Next-Generation Phosphine (B1218219) Ligands with Enhanced Properties

The efficacy of a metal-phosphine catalyst is intrinsically linked to the steric and electronic properties of the phosphine ligand. The design and synthesis of new phosphine ligands are therefore geared towards achieving precise control over these properties to enhance catalytic activity, selectivity, and stability. mdpi.com

Researchers are moving beyond traditional synthetic routes to develop more sophisticated and efficient methods. A notable strategy involves the nickel-catalyzed diversification of tertiary phosphines. This method allows for the direct exchange of substituents on the phosphorus atom, enabling the transformation of readily available phosphines, like triphenylphosphine (B44618), into more complex alkylphosphine derivatives. researchgate.net For instance, a one-pot protocol can be used to first alkylate a phosphine to form a phosphonium (B103445) salt, which is then selectively dearylated in a nickel-catalyzed process to yield the desired alkylphosphine. researchgate.net This approach accelerates access to a diverse range of ligands that would otherwise be challenging to synthesize. researchgate.net

Another key area is the synthesis of P-chiral phosphine ligands, where the phosphorus atom itself is a stereogenic center. The use of phosphine-borane intermediates has proven to be a powerful technique for the stereospecific synthesis of these conformationally rigid and electron-rich ligands. These P-chiral ligands have demonstrated exceptional performance in various asymmetric reactions. Furthermore, the development of multidentate ligands, such as those incorporating P,N-heterocyclic motifs, creates hemilabile systems where one donor atom can dissociate to allow substrate coordination, potentially enhancing catalytic turnover.

Synthetic StrategyDescriptionResulting Ligand TypeReference
Nucleophilic Substitution Reaction of halophosphines with organometallic reagents (e.g., Grignards, organolithiums).Broad range of tertiary phosphines.
Hydrophosphination Atom-economical addition of P-H bonds across unsaturated compounds, often initiated thermally or with radicals.Functionalized phosphines.
Phosphine-Borane Chemistry Use of borane-protected phosphines for stereospecific reactions and subsequent deprotection.P-chiral phosphine ligands.
Nickel-Catalyzed Diversification One-pot alkylation and dearylation to exchange substituents on the phosphorus atom.Novel alkylphosphines from common precursors. researchgate.net
P,N-Heterocycle Construction Synthesis of ligands containing both phosphorus and nitrogen donor atoms for hemilabile properties.P,N-heterocyclic phosphines.

Exploration of Octyldiphenylphosphine in Enantioselective Catalysis

Enantioselective catalysis, which facilitates the synthesis of a specific chiral molecule over its mirror image, is of paramount importance in the pharmaceutical and fine chemical industries. The success of an asymmetric reaction often hinges on the design of the chiral catalyst, where the ligand creates a "chiral pocket" around the metal center.

While specific applications of octyldiphenylphosphine in enantioselective catalysis are not yet widely reported, its structure—an alkyl diaryl phosphine—is highly relevant. The combination of two phenyl groups and a long-chain alkyl (octyl) group provides a unique steric and electronic environment. The bulky and flexible octyl group can significantly influence the geometry of the chiral pocket, potentially leading to high levels of stereocontrol. Research into related alkyl diaryl phosphine oxides has shown that the nature of the alkyl group can switch reaction selectivity in processes like enantioselective chlorination, highlighting the subtle but powerful influence of such substituents.

Future exploration could involve using octyldiphenylphosphine in dual catalytic systems. For example, a phosphine can be used alongside a chiral ruthenium complex to catalyze the enantioselective C-H amination of aliphatic azides. In such a system, the phosphine activates the azide (B81097) to form an iminophosphorane, which then transfers a nitrene unit to the chiral metal catalyst for the stereocontrolled reaction. Another promising avenue is the use of phosphines in combination with bifunctional catalysts, such as a superbasic iminophosphorane, for the enantioselective desymmetrization of phosphorus compounds, a strategy that opens access to a wide array of enantioenriched P(V) molecules.

Integration of Computational Methods for Rational Catalyst Design

The design of phosphine ligands is increasingly being guided by computational chemistry, allowing for a shift from trial-and-error experimentation to rational, predictive design. Computational tools like Density Functional Theory (DFT) and molecular mechanics (MM) are employed to predict the steric and electronic properties of ligands and their impact on catalytic performance before they are ever synthesized in a lab.

A key development in this area is the concept of "computational featurization." Researchers can calculate a wide range of descriptors for a library of phosphine ligands, such as steric parameters (e.g., percent buried volume, %Vbur) and electronic parameters (e.g., Tolman electronic parameter). These descriptors can then be used to create multidimensional "phosphine space" maps, often visualized as dendrograms, which group ligands with similar properties. This allows chemists to judiciously select a diverse set of ligands for high-throughput screening experiments, ensuring a comprehensive exploration of the available chemical space while minimizing resource expenditure.

These computational models can establish quantitative structure-activity relationships (QSAR), correlating ligand features with reaction outcomes like yield and selectivity. This predictive power not only accelerates the optimization of existing catalytic processes but also guides the design of entirely new ligands with tailored properties for specific chemical transformations.

Computational Tool/MethodApplication in Catalyst DesignReference
Density Functional Theory (DFT) Predicts electronic properties, ligand binding energies, and reaction mechanisms.
Molecular Mechanics (MM) Calculates steric properties and conformational analysis of ligands.
Quantitative Structure-Activity Relationships (QSAR) Correlates calculated ligand descriptors with experimental reaction outcomes (e.g., yield, enantioselectivity).
Phosphine Space Mapping Visualizes ligand diversity based on computed features to guide experimental design.

Development of Sustainable and Environmentally Benign Synthetic Protocols

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. This extends to the synthesis of phosphine ligands and the catalytic processes in which they are used. Researchers are actively developing more environmentally benign protocols that reduce waste, minimize energy consumption, and avoid hazardous reagents.

Hydrophosphination, the addition of a P-H bond across an unsaturated molecule, is a prime example of an atom-economical reaction, as it incorporates all atoms from the reactants into the final product. The development of light-driven, zirconium-catalyzed hydrophosphination represents a significant advance, using light as a renewable energy source to drive the reaction under mild conditions. This photocatalytic approach has been shown to enhance reaction rates and broaden the scope of substrates that can be used.

The use of phosphine-borane adducts is another green chemistry practice. These adducts are typically air-stable solids, making them easier and safer to handle, store, and purify compared to the often oxygen-sensitive free phosphines. researchgate.net The borane (B79455) protecting group can be removed cleanly when needed, reducing the potential for side reactions and simplifying reaction workups. Additionally, the rise of asymmetric electrocatalysis, which uses electricity to drive reactions, presents a sustainable and atom-efficient alternative for conducting certain enantioselective transformations.

Potential Applications in Material Science and Polymer Chemistry

The influence of phosphine ligands extends beyond small-molecule catalysis into the realms of material science and polymer chemistry. Phosphines are employed in organocatalysis, frustrated Lewis pair catalysis, and the synthesis of advanced materials. researchgate.net Octyldiphenylphosphine, with its combination of aromatic and long-chain aliphatic character, has potential applications in these fields.

In polymer chemistry, phosphine ligands are crucial for many transition-metal-catalyzed polymerization reactions. Octyldiphenylphosphine is a known ligand in hydroformylation catalysts, a process that converts alkenes to aldehydes. This same class of catalysts can be adapted for polymerization. The specific steric and electronic profile of octyldiphenylphosphine could be used to control polymer properties such as molecular weight, branching, and tacticity in olefin polymerization.

Furthermore, there is growing interest in developing "smart" polymers with responsive or functional properties for applications in drug delivery, biosensors, and batteries. There is potential to incorporate octyldiphenylphosphine or similar structures directly into a polymer backbone. The phosphine moiety could act as a coordination site for metals, creating metallopolymers with unique catalytic or electronic properties. The long octyl chain would enhance solubility in nonpolar media and influence the self-assembly and morphology of block copolymers, while the phosphine group itself could be oxidized to create redox-active materials. Recent research has shown that novel polymers with amidine functionalities can be synthesized via radical-mediated polymerization, opening the door for creating diverse polymer architectures, including hydrogels, with finely tuned properties.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for octyldiphenylphosphine, and how can reaction efficiency be optimized to minimize side products?

  • Methodology : Synthesis typically involves nucleophilic substitution between octyl halides and diphenylphosphine salts. Key parameters include temperature control (e.g., 60–80°C in anhydrous THF), stoichiometric ratios (1:1.2 for halide:phosphine), and inert atmosphere (argon/nitrogen) to prevent oxidation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield. Monitor by <sup>31</sup>P NMR for phosphine-specific peaks (δ ~ -20 ppm) and GC-MS to identify byproducts like oxidized phosphine oxides .

Q. Which spectroscopic techniques are most effective for characterizing octyldiphenylphosphine, and how can spectral ambiguities be resolved?

  • Methodology :

  • <sup>31</sup>P NMR : Primary tool for confirming phosphine identity (single peak expected). Shift deviations >5 ppm suggest impurities or oxidation .
  • IR Spectroscopy : P-C stretching vibrations (~1,100 cm<sup>-1</sup>) and absence of P=O peaks (~1,200 cm<sup>-1</sup>) validate purity .
  • Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 320–330 confirms molecular weight. Cross-reference with fragmentation patterns in databases like PubChem .
  • Resolution of Ambiguities : Use deuterated solvents to avoid overlapping signals in NMR. For conflicting data, repeat experiments under controlled conditions (e.g., dry solvents, inert atmosphere) .

Q. How does the steric bulk of octyldiphenylphosphine influence its coordination behavior in transition-metal complexes?

  • Methodology : Compare crystallographic data (XRD) of metal-phosphine complexes with varying ligand bulk. Analyze bond lengths and angles to assess steric parameters (e.g., Tolman cone angle). Computational tools like DFT can model ligand-metal interactions and predict stability trends .

Advanced Research Questions

Q. What experimental and computational approaches can reconcile contradictions in reported catalytic activities of octyldiphenylphosphine-based systems?

  • Methodology :

  • Experimental : Replicate studies under identical conditions (solvent, temperature, catalyst loading). Use standardized substrates (e.g., Suzuki-Miyaura coupling with bromobenzene) to isolate ligand-specific effects .
  • Computational : Conduct DFT calculations to compare transition-state energies in different solvent environments. Validate with kinetic studies (e.g., Eyring plots) .
  • Data Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and systematic errors. Cross-reference with literature using databases like SciFinder .

Q. How can mechanistic studies elucidate the role of octyldiphenylphosphine in stabilizing reactive intermediates during photoredox catalysis?

  • Methodology :

  • Spectroscopic Trapping : Use time-resolved UV-Vis or EPR to detect short-lived intermediates (e.g., radical species) .
  • Isotopic Labeling : Introduce <sup>13</sup>C or <sup>2</sup>H into the phosphine backbone to track bonding changes via NMR .
  • Computational Modeling : Simulate electron-transfer pathways using software like Gaussian. Compare HOMO/LUMO levels of ligand and metal center .

Q. What strategies address discrepancies in phosphine stability data under oxidative conditions?

  • Methodology :

  • Controlled Oxidation Experiments : Expose samples to O2 at varying partial pressures. Monitor degradation via <sup>31</sup>P NMR and quantify phosphine oxide formation .
  • Accelerated Aging Studies : Use elevated temperatures (80–100°C) to simulate long-term stability. Apply Arrhenius kinetics to extrapolate shelf-life .
  • Comparative Analysis : Cross-validate with literature using FINER criteria (Feasible, Novel, Ethical, Relevant) to identify methodological flaws .

Key Considerations for Research Design

  • Reproducibility : Document all synthetic steps (solvent purity, reaction time) and characterization parameters (NMR spectrometer frequency) .
  • Literature Gaps : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to refine questions. For example: "How does octyldiphenylphosphine (Intervention) compare to triphenylphosphine (Comparison) in palladium-catalyzed cross-couplings (Population) for yield improvement (Outcome)?" .
  • Ethical Data Presentation : Avoid "cherry-picking" data to fit hypotheses. Disclose all contradictory results in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.